molecular formula C5H6O4 B044195 Cyclopropane-1,1-dicarboxylic acid CAS No. 598-10-7

Cyclopropane-1,1-dicarboxylic acid

Cat. No.: B044195
CAS No.: 598-10-7
M. Wt: 130.1 g/mol
InChI Key: FDKLLWKMYAMLIF-UHFFFAOYSA-N
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Description

Cyclopropane-1,1-dicarboxylic acid is a dicarboxylic acid with the molecular formula C₅H₆O₄. It is a white crystalline solid that is soluble in methanol. This compound is notable for its strained three-membered cyclopropane ring, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane-1,1-dicarboxylic acid can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethylate as a condensation agent. The reaction mixture is stirred vigorously and then acidified with hydrochloric acid to yield the desired product . Another method involves the reaction of a malonic acid compound with a 1,2-dihalogeno compound using an alcoholate as a condensation agent .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of 1,2-dichloroethane as a starting material is preferred due to its availability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various cyclopropane derivatives, carboxylic acids, and substituted cyclopropane compounds .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutane-1,1-dicarboxylic acid
  • Cyclopropanecarboxylic acid
  • Dimethyl 1,1-cyclopropanedicarboxylate
  • 1-Phenyl-1-cyclopropanecarboxylic acid
  • 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
  • trans-2-Phenylcyclopropane-1-carboxylic acid
  • trans-Cyclobutane-1,2-dicarboxylic acid
  • cyclic Isopropylidene 1,1-cyclopropanedicarboxylate

Uniqueness

Cyclopropane-1,1-dicarboxylic acid is unique due to its strained cyclopropane ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its ability to inhibit specific enzymes also sets it apart from other similar compounds .

Properties

IUPAC Name

cyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLLWKMYAMLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208526
Record name 1,1-Cyclopropanedicarboxylate
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-10-7
Record name 1,1-Cyclopropanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclopropanedicarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopropanedicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropane-1,1-dicarboxylic acid
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Synthesis routes and methods I

Procedure details

In 50% NaOH 187 ml was dissolved 15 g of diethylmalonate at room temperature. Benzyltriethylammoniumchloride (21.3 g) was added and the resulting mixture was stirred for 10 minutes. 1,2-Dibromoethane (12.3 g) was added to the reaction solution and the resulting mixture was stirred for more than 18 hours at room temperature. The reaction mixture was neutralized by adding dropwise conc, sulfuric acid and then extracted with ethyl acetate. The extract was distilled under reduced pressure to give 6.2 g of the title compound as a white solid.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
187 mL
Type
solvent
Reaction Step Two
Quantity
21.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The glass pipe of the above-described apparatus is charged with 600 ml of the ion exchanger LEWATIT® SP 112 (in the H+ form) and closed on both sides by sintered glass disks. The glass flask contains 500 g of dimethyl cyclopropane-1,1-dicarboxylate (MOD, 98.8%, 3.12 mol) and 750 ml of demineralized water. At a reduced pressure of 700 mbar the contents is heated to boiling (89°-92° C.), the liquids being recirculated by pumping from the flask via the ion exchanger column. At a reflux ratio of from 8:1-15:1 methanol distills off at from 56°-58° C. After 9-10 hours the saponification is complete. After cooling, the apparatus is flushed with water. The combined aqueous solutions are then extracted with 750 ml and twice with 250 ml of methyl t-butyl ether. The ether removed by largely distillation and replaced by 850 ml of toluene. The ether is then removed by distillation completely, and CDA crystallizes in the process. The crystals are removed by filtration, washed with toluene and dried. The final weight and the analytical data are shown in Table 1.
[Compound]
Name
ion
Quantity
600 mL
Type
reactant
Reaction Step One
[Compound]
Name
H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 4 liter multinecked flask, 800 ml of aqueous saturated K2 SO4 solution (from previous batches, neutralized), 500 ml of methanol and 330 g of KOH (85%, 5.0 mol) are heated and then, at 68° C., over a period of 90 minutes, a 316.2 g amount of dimethyl cyclopropane-1,1-dicarboxylate (2.0 mol) is added gradually. During the postreaction time of 4 hours, some of the methanol distills. After the reaction solution has cooled it is acidified, with cooling, with a 281 g amount of sulfuric acid (96% strength, 2.75 mol) which has previously been diluted with 100 ml of water. The K2SO4 which crystallizes is filtered via a sintered disk, washed with methanol and dried: 380 g (87.2% of the theoretical yield).
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
2.75 mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In 50% NaOH 187 ml was dissolved 15 g of diethylmalonate at room temperature. Benzyltriethylammoniumchloride (21.3 g) was added and the resulting mixture was stirred for 10 minutes. 1,2-Dibromoethane (12.3 g) was added to the reaction solution and the resulting mixture was stirred for more than 18 hours at room temperature. The reaction mixture was neutralized by adding dropwise conc. sulfuric acid and then extracted with ethyl acetate. The extract was distilled under reduced pressure to give 6.2 g of the title compound as a white solid.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
187 mL
Type
solvent
Reaction Step Three
Quantity
21.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 2
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 3
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 4
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 5
Cyclopropane-1,1-dicarboxylic acid
Reactant of Route 6
Cyclopropane-1,1-dicarboxylic acid

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